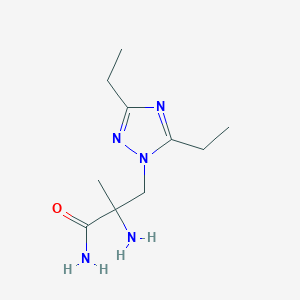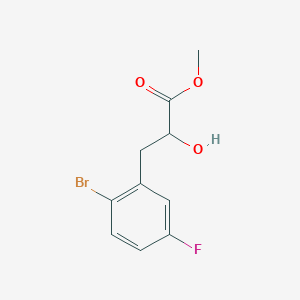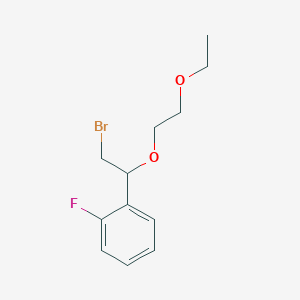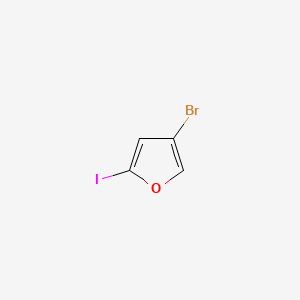![molecular formula C13H18ClN B13478537 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride typically involves a multi-step process. One common method involves the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature . This reaction yields functionalized spirocyclic compounds in high yields (75-92%) and with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride has diverse applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can be compared with other spirocyclic compounds, such as:
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine hydrochloride: This compound has a similar spirocyclic structure but differs in the size of the spiro ring.
N-(2-oxo-2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-2’-yl)benzene-sulfonamides: These compounds have additional functional groups that impart different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12;/h1-2,5-6,12H,3-4,7-9,14H2;1H |
Clave InChI |
ISENNQFHSIJDPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(C3=CC=CC=C23)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


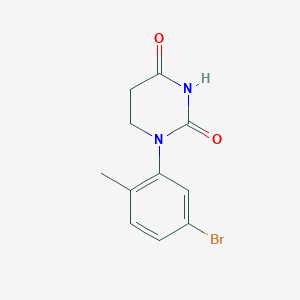
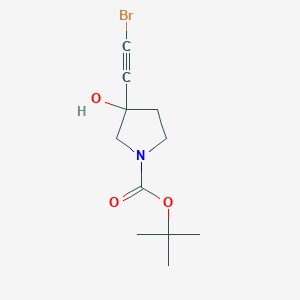
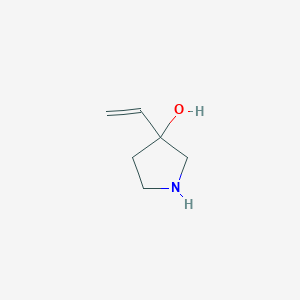
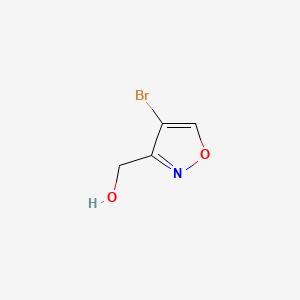
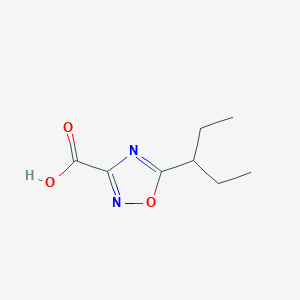
![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
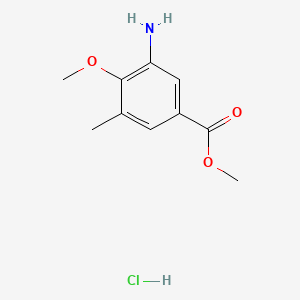
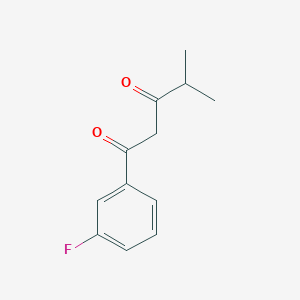
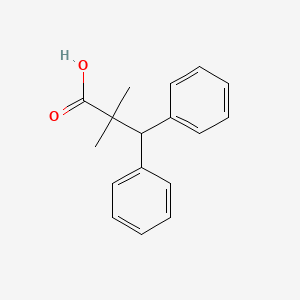
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)
